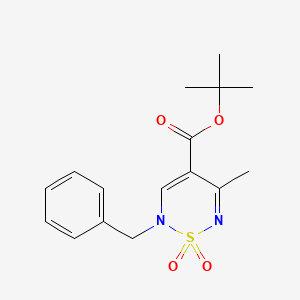

tert-butyl 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide

Description

tert-Butyl 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is a thiadiazine derivative characterized by a 1,2,6-thiadiazine core functionalized with a benzyl group at position 2, a methyl group at position 5, and a tert-butyl ester at position 2.

Properties

IUPAC Name |

tert-butyl 2-benzyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S/c1-12-14(15(19)22-16(2,3)4)11-18(23(20,21)17-12)10-13-8-6-5-7-9-13/h5-9,11H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMTYOUYUCRBAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NS(=O)(=O)N(C=C1C(=O)OC(C)(C)C)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Thiadiazine Ring: The thiadiazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and sulfur-containing compounds, under controlled conditions.

Introduction of the Benzyl and Methyl Groups: The benzyl and methyl groups can be introduced through alkylation reactions using suitable alkylating agents.

Addition of the Tert-Butyl Group: The tert-butyl group can be introduced through a tert-butylation reaction, often using tert-butyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Tert-butyl 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents for these reactions include halides and amines.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

Tert-butyl 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Researchers study the compound for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Substituent Impact :

- Position 2 Substituent : The benzyl group (common in the target compound and propyl analog) may enhance binding to hydrophobic pockets in biological targets, whereas oxadiazole or nitro groups (e.g., in ) introduce hydrogen-bonding or electron-withdrawing effects.

Physicochemical Properties

Biological Activity

Tert-butyl 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is a heterocyclic compound belonging to the thiadiazine family. This compound has garnered attention due to its potential biological activities, which include antimicrobial, antiviral, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 312.39 g/mol. The structure features a thiadiazine ring with substituents that enhance its reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds within the thiadiazine family exhibit a range of biological activities:

- Antimicrobial Activity : Thiadiazine derivatives have shown effectiveness against various bacterial strains. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition of growth .

- Antiviral Activity : Some thiadiazines exhibit antiviral properties against viruses such as HIV and influenza A. These compounds may act by inhibiting viral replication or interfering with viral entry into host cells .

- Anticancer Properties : Certain derivatives have shown antiproliferative effects on human tumor cell lines. The mechanism often involves inducing apoptosis or cell cycle arrest .

Antimicrobial Studies

A study conducted on various thiadiazine derivatives demonstrated their effectiveness against pathogenic bacteria. The Minimum Inhibitory Concentrations (MIC) were determined for several strains:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Thiadiazine A | Staphylococcus aureus | 32 |

| Thiadiazine B | Escherichia coli | 64 |

| Thiadiazine C | Pseudomonas aeruginosa | 128 |

These results indicate that modifications on the thiadiazine core can significantly enhance antibacterial activity .

Antiviral Activity

In vitro studies have shown that certain thiadiazines can inhibit viral replication. For example:

- Compound X demonstrated an EC50 of 50 nM against HIV reverse transcriptase.

- Compound Y showed significant inhibition of influenza A virus with an IC50 of 25 nM.

These findings suggest that structural variations in thiadiazines can lead to potent antiviral agents .

Anticancer Research

A recent investigation into the anticancer properties of thiadiazines revealed:

| Compound | Cell Line | GI50 (nM) |

|---|---|---|

| Thiadiazine D | HeLa (cervical cancer) | 10 |

| Thiadiazine E | MCF7 (breast cancer) | 15 |

| Thiadiazine F | A549 (lung cancer) | 20 |

These compounds exhibited significant antiproliferative activity, indicating their potential as chemotherapeutic agents .

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Many thiadiazines act as inhibitors of key enzymes involved in microbial metabolism or viral replication.

- DNA Interaction : Some derivatives can intercalate into DNA, disrupting replication and transcription processes essential for cancer cell survival.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide?

The compound is typically synthesized via multi-step reactions. A common approach involves:

- Step 1 : Condensation of a benzyl-substituted thioamide with a methyl-substituted ketone to form the thiadiazine core.

- Step 2 : Oxidation of the thiadiazine ring to the 1,1-dioxide sulfone using oxidizing agents like mCPBA (meta-chloroperbenzoic acid).

- Step 3 : Introduction of the tert-butyl carboxylate group via esterification under anhydrous conditions (e.g., using DCC/DMAP coupling). Purification is achieved through silica gel column chromatography, with solvent systems like hexane/ethyl acetate gradients .

Q. How can researchers verify the purity and structural integrity of this compound?

Key analytical methods include:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water. Compare retention times to standards.

- NMR : Confirm the presence of characteristic peaks (e.g., tert-butyl singlet at ~1.4 ppm in H NMR; sulfone resonance in C NMR).

- Mass Spectrometry : ESI-MS should show the molecular ion peak [M+H] corresponding to the molecular formula (CHNOS). Purity thresholds (e.g., ≥95%) are validated via integration of HPLC chromatograms .

Q. What safety precautions are essential during handling?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use a fume hood to avoid inhalation of fine particulates.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.

- Emergency Protocols : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air immediately .

Advanced Questions

Q. How can impurities in synthesized batches be identified and quantified?

Impurity profiling involves:

- HPLC with Diode Array Detection (DAD) : Detect trace impurities (e.g., unreacted intermediates, sulfoxide byproducts) using relative retention times (RRT) and response factors (RRF).

- Example Table :

| Impurity | RRT | RRF | Limit (w/w%) |

|---|---|---|---|

| Des-benzyl analog | 0.85 | 0.6 | ≤0.5 |

| Oxidation byproduct | 1.10 | 1.2 | ≤0.3 |

| Adapted from methods for structurally related thiadiazine derivatives . |

Q. What strategies optimize reaction yields in large-scale synthesis?

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)) for coupling steps to reduce side reactions.

- Temperature Control : Maintain ≤20°C during oxidation steps to prevent over-oxidation .

- Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., stoichiometry, reaction time) .

Q. How does the compound’s stability under varying storage conditions affect experimental reproducibility?

- Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures (>150°C typically safe for short-term storage).

- Photostability : Store in amber vials to prevent sulfone degradation under UV light.

- Humidity Sensitivity : Keep desiccated (RH <30%) to avoid ester hydrolysis. Stability data should be cross-validated via accelerated aging studies (40°C/75% RH for 6 months) .

Q. Can computational modeling predict biological interactions of this compound?

- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity).

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 interactions.

- Validation : Compare computational results with in vitro assays (e.g., enzyme inhibition IC) to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.